molecular formula C10H12ClNO3 B017528 2-chloro-N-(2,4-dimethoxyphenyl)acetamide CAS No. 101908-41-2

2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B017528
CAS No.: 101908-41-2
M. Wt: 229.66 g/mol
InChI Key: SPDLCISEBHCEFN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-chloro-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, affecting their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-(2,4-dimethoxyphenyl)acetamide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring, which can influence their chemical reactivity and biological activity.

Biological Activity

2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C_10H_12ClN_O_3
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 101908-41-2

The synthesis typically involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base like pyridine, leading to various substitution reactions and hydrolysis processes that can yield different derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound, particularly against Gram-negative bacteria such as Klebsiella pneumoniae. The presence of the chlorine atom in its structure appears to enhance its antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC)

The MIC for this compound against K. pneumoniae was determined through a series of experiments. The compound demonstrated significant antibacterial activity with an MIC value indicating effective inhibition at low concentrations.

CompoundMIC (µg/mL)Bactericidal Activity
This compound16Yes (≥3-log reduction)
Control (Standard Antibiotic)8Yes

The compound exhibited a time-kill kinetic profile showing complete bacterial cell lysis within 10 hours at concentrations corresponding to 2× MIC .

The mechanism by which this compound exerts its antibacterial effects is believed to involve binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and leading to cell lysis. This interaction is enhanced by the presence of the chloro substituent, which stabilizes the compound's binding affinity to its target .

Study on Antibacterial Efficacy

A study conducted by Jetti et al. investigated the antibacterial properties of various acetamide derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also showed favorable cytotoxicity profiles in preliminary tests, suggesting a potential for therapeutic applications .

In Vivo Toxicology Assessment

Further research is needed to evaluate the in vivo toxicity and pharmacokinetics of this compound. Preliminary assessments suggest that it has a favorable profile for oral administration, making it a candidate for further development as an antibacterial agent .

Properties

IUPAC Name

2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDLCISEBHCEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307629
Record name 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101908-41-2
Record name 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dimethoxy aniline (30.6 g, 0.2 mol), triethylamine (27.9 mL, 0.2 mol) in 600 mL methylene chloride was stirred at 0° C. under nitrogen. Chloroacetyl chloride (16 mL, 0.2 mol) was added dropwise, and the reaction mixture was stirred for 15 minutes at 0° C., and then stirred for an additional two hours during which time the reaction mixture was allowed to warm to room temperature. The reaction was quenched by addition of 1N HCl, followed by saturated aqueous sodium bicarbonate. The aqueous mixture was partitioned with EtOAc, and the organic phase was separated, dried (MgSO4), filtered, and evaporated under reduced pressure to give 45.58 g of crude 2-Chloro-N-(2,4-dimethoxy-phenyl)-acetamide. MS (M+H)=230.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
27.9 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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